(2R)-2-amino-4,4,4-trifluorobutanoic acid
Description
Contextualization of Organofluorine Chemistry in Contemporary Research
Organofluorine chemistry, the study of carbon-fluorine compounds, has expanded dramatically in recent decades. numberanalytics.com The strategic incorporation of fluorine atoms is a widely used strategy in drug design to enhance properties such as metabolic stability, lipophilicity, and bioavailability. nih.govmdpi.com Fluorinated compounds are integral to a wide array of pharmaceuticals and agrochemicals, highlighting the importance of this chemical space in addressing contemporary scientific challenges. wikipedia.org The development of novel fluorination methods continues to be an active area of research, enabling the synthesis of increasingly complex and tailored organofluorine molecules. numberanalytics.com
Distinctive Attributes of Fluorine Atoms in Amino Acid Structural Frameworks
When incorporated into amino acids, fluorine atoms can induce significant changes in their physicochemical properties. The high electronegativity of fluorine can alter the acidity of nearby protons and influence local electronic environments. nih.gov This can lead to unique conformational constraints and intermolecular interactions, such as hydrogen bonds involving fluorine as a weak acceptor. acs.org Furthermore, the substitution of hydrogen with fluorine can increase the hydrophobicity of the amino acid side chain, which can in turn enhance protein stability by favoring the burial of these residues within the protein core. nih.govpnas.org The trifluoromethyl group, in particular, is noted for its steric bulk and strong electron-withdrawing nature, which can dramatically alter the properties of the amino acid. cymitquimica.com
Categorization and Systematics of Fluorinated Amino Acids in Scholarly Discourse
Fluorinated amino acids can be classified in several ways. One common method is based on the position of the fluorine atom(s), distinguishing between α-fluorinated, β-fluorinated, and side-chain fluorinated amino acids. (2R)-2-amino-4,4,4-trifluorobutanoic acid falls into the category of a side-chain fluorinated amino acid. Further classification can be based on the number of fluorine atoms, such as monofluoro, difluoro, and trifluoro derivatives. Another categorization considers the nature of the fluorinated substituent, for example, fluoroalkyl or fluoroaromatic groups.
Overview of Research Trajectories for this compound
Research on this compound and its enantiomer, (2S)-2-amino-4,4,4-trifluorobutanoic acid, is primarily focused on their potential as building blocks in medicinal chemistry and protein engineering. nih.gov The (S)-enantiomer, in particular, has been investigated as a bioisostere of leucine (B10760876), where the trifluoromethyl group mimics the isopropyl group of leucine. nih.govresearchgate.net This substitution can lead to peptides and proteins with enhanced thermal and proteolytic stability. pnas.orgnih.gov While much of the published research has centered on the (S)-isomer due to its correspondence with naturally occurring L-amino acids, the (R)-isomer is of significant interest for its potential to be incorporated into non-natural peptides and as a chiral building block in asymmetric synthesis. nih.govmdpi.comnih.gov Studies involving the racemic mixture and both enantiomers are crucial for understanding the stereo-specific interactions of these compounds in biological systems.
Interactive Data Table: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C4H6F3NO2 | cymitquimica.com |
| Molecular Weight | 157.09 g/mol | nih.gov |
| IUPAC Name | This compound | cymitquimica.com |
| CAS Number | 120200-07-9 | cymitquimica.com |
| SMILES | O=C(O)C(N)CC(F)(F)F | cymitquimica.com |
| InChI Key | AQPCXCOPDSEKQT-UWTATZPHSA-N | cymitquimica.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-4,4,4-trifluorobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO2/c5-4(6,7)1-2(8)3(9)10/h2H,1,8H2,(H,9,10)/t2-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPCXCOPDSEKQT-UWTATZPHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501269658 | |
| Record name | (2R)-2-Amino-4,4,4-trifluorobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501269658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120200-07-9 | |
| Record name | (2R)-2-Amino-4,4,4-trifluorobutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120200-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-2-Amino-4,4,4-trifluorobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501269658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2r 2 Amino 4,4,4 Trifluorobutanoic Acid
Asymmetric Synthetic Approaches
Asymmetric synthesis is crucial for producing single-enantiomer pharmaceuticals. Methodologies for preparing chiral α-amino acids can be broadly categorized into stoichiometric and catalytic approaches, both of which aim to establish the desired stereocenter with high fidelity.
Stoichiometric asymmetric synthesis relies on the use of a chiral auxiliary, a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed and can often be recovered.
A prominent and scalable method for synthesizing α-amino acids involves the alkylation of chiral Ni(II) complexes of glycine (B1666218) Schiff bases. nih.govnih.gov This strategy has been successfully applied to the large-scale preparation of the (S)-enantiomer of 2-amino-4,4,4-trifluorobutanoic acid, and the same principle is directly applicable to the synthesis of the (R)-enantiomer by using the corresponding enantiomer of the chiral auxiliary. nih.gov
The process begins with the formation of a square-planar Ni(II) complex from glycine, a chiral auxiliary ligand, and a Schiff base precursor. nih.govbioorganica.com.ua The chiral ligand, for instance, can be derived from (S)- or (R)-2-aminobenzophenone derivatives. This complex acts as a chiral nucleophilic glycine equivalent. researchgate.net The subsequent alkylation step is performed using an electrophile, in this case, 3,3,3-trifluoro-1-iodoethane (CF₃CH₂I), under basic conditions. nih.govmdpi.com The bulky chiral ligand effectively shields one face of the glycine-derived carbanion, directing the incoming electrophile to the opposite face and thereby inducing high diastereoselectivity. nih.gov
Following the alkylation, the Ni(II) complex is disassembled, typically under acidic conditions, to release the newly formed amino acid and the chiral auxiliary, which can be recycled. nih.govnih.gov The free amino acid is then commonly protected, for example, with an Fmoc group, for further use in peptide synthesis. mdpi.com A key advantage of this method is its scalability and the high diastereomeric excess (>97% de) that can be achieved, leading to enantiomerically pure (>99% ee) products after purification. nih.gov
| Parameter | Optimized Condition |
| Reactants | Ni(II) complex of glycine Schiff base, 3,3,3-trifluoro-1-iodoethane |
| Base | Potassium Hydroxide (B78521) (KOH) in Methanol (B129727) (MeOH) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 20–35 °C |
| Reaction Time | 1 hour |
| Work-up | Two-step quenching with water to precipitate the product |
| Diastereomeric Excess (de) | >99% |
| Data derived from a large-scale synthesis of the (S)-enantiomer. The conditions are applicable for the (R)-enantiomer synthesis using the corresponding chiral auxiliary. nih.govmdpi.com |
Catalytic asymmetric synthesis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. While specific catalytic asymmetric syntheses for (2R)-2-amino-4,4,4-trifluorobutanoic acid are not extensively documented, several organocatalytic strategies hold significant potential for this transformation.
Organocatalysis employs small, chiral organic molecules to catalyze asymmetric transformations. These catalysts often operate through non-covalent interactions, such as hydrogen bonding, to create a chiral environment that directs the stereochemical outcome of a reaction. rsc.orgillinois.edu
####### 2.1.2.1.1. Chiral Thiourea-Catalyzed Reaction Systems
Chiral thiourea (B124793) derivatives are highly effective hydrogen-bond donor catalysts. nih.gov The two N-H protons of the thiourea moiety can form bidentate hydrogen bonds with electrophiles containing groups like nitro, carbonyl, or imine functions, activating them toward nucleophilic attack. libretexts.org Bifunctional thiourea catalysts, which also contain a basic site (e.g., a tertiary amine), can simultaneously activate both the electrophile and the nucleophile, leading to high reactivity and stereoselectivity. scilit.com
For the synthesis of this compound, a potential strategy would involve the asymmetric Michael addition of a glycine Schiff base derivative to a suitable acceptor or the alkylation of a glycine equivalent, where the thiourea catalyst would control the facial selectivity of the nucleophilic attack. The catalyst activates the electrophile through hydrogen bonding, while its basic moiety could deprotonate the glycine nucleophile, orienting the components for a stereoselective C-C bond formation. libretexts.org
| Catalyst Type | Representative Catalysts | Common Applications in Asymmetric Synthesis |
| Chiral Thioureas | Takemoto Catalyst, Jacobsen Catalyst | Michael Additions, Strecker Reactions, Mannich Reactions, aza-Henry Reactions. illinois.edulibretexts.orgscilit.com |
| Chiral Brønsted Acids | BINOL-derived Phosphoric Acids (TRIP) | Mannich Reactions, Pictet-Spengler Reactions, Friedel-Crafts Alkylations. rsc.orgillinois.edu |
| Chiral Squaramides | Amino-squaramides | Michael Additions, Aldol Reactions, [3+2] Cycloadditions. researchgate.netcsic.esresearchgate.net |
####### 2.1.2.1.2. Chiral Brønsted Acid Catalysis
Chiral Brønsted acids, particularly BINOL-derived phosphoric acids (CPA), are powerful organocatalysts for a wide range of asymmetric transformations. rsc.orgillinois.edu They function by protonating a substrate, typically an imine, to form a chiral ion pair with the conjugate base of the catalyst. This chiral environment dictates the stereochemical outcome of the subsequent nucleophilic attack. illinois.edu
A hypothetical route to this compound using this strategy could involve an asymmetric Mannich-type reaction or an alkylation. For instance, a trifluoromethylated imine could be activated by a chiral phosphoric acid, followed by the addition of a nucleophile like a silyl (B83357) ketene (B1206846) acetal. The stereochemistry of the newly formed C-C bond would be controlled by the chiral counter-anion of the catalyst. The resulting product could then be converted to the target amino acid. The intermediate acidity of these catalysts makes them suitable for activating a variety of substrates. rsc.org
####### 2.1.2.1.3. Applications of Squaramide Organocatalysts
Squaramides are another class of hydrogen-bonding organocatalysts, structurally related to thioureas but with a four-membered cyclobutene-dione core. mdpi.com Like thioureas, they possess two N-H groups capable of bidentate hydrogen bonding, which allows them to activate electrophiles. csic.es Bifunctional squaramides incorporating a basic site are also common and highly effective. researchgate.net
The application of squaramide catalysts in the synthesis of the target amino acid would be analogous to that of thioureas. A potential pathway is the asymmetric Michael addition of a glycine nucleophile to an acceptor that can deliver the trifluoroethyl side chain. The squaramide catalyst would organize the transition state through a network of hydrogen bonds, leading to the desired (R)-enantiomer with high stereoselectivity. researchgate.net Squaramides have been successfully employed in numerous C-C bond-forming reactions, demonstrating their versatility and potential for synthesizing complex chiral molecules. csic.es
Catalytic Asymmetric Syntheses
Metal-Catalyzed Asymmetric Approaches
Metal-catalyzed reactions have emerged as powerful tools for the asymmetric synthesis of complex chiral molecules, including fluorinated amino acids. These methods often provide high levels of stereocontrol, proceeding with excellent yields and enantioselectivities.
A leading methodology for the asymmetric synthesis of α-amino acids involves the alkylation of chiral Ni(II) complexes of glycine Schiff bases. nih.gov This approach has been successfully applied to the large-scale synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid, which can be adapted to produce the (R)-enantiomer by using the corresponding enantiomeric chiral auxiliary. researchgate.netnih.gov
The synthesis begins with the formation of a Ni(II) complex from a Schiff base of glycine and a chiral tridentate ligand derived from (S)-o-[(N-benzylprolyl)amino]benzophenone. rsc.org This complex serves as a chiral nucleophilic glycine equivalent. The alkylation is then carried out by reacting the complex with 2,2,2-trifluoroethyl iodide (CF3CH2I) in the presence of a base. researchgate.netnih.gov The reaction proceeds with high diastereoselectivity, which is thermodynamically controlled. nih.gov
A notable advantage of this method is its practicality and scalability. A procedure for the preparation of over 150 grams of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid has been developed, which highlights the industrial applicability of this method. researchgate.netnih.gov The process involves three main steps: the alkylation of the chiral Ni(II) complex, the disassembly of the resulting complex to release the amino acid, and the protection of the amino group. nih.gov The chiral auxiliary can be recovered and reused, making the process more cost-effective. nih.gov
The diastereomeric purity of the alkylated complex can exceed 98% de, and after disassembly and derivatization, the final product can be obtained with high enantiomeric excess (e.g., 97.8% ee for the (S)-enantiomer). nih.gov
Table 1: Optimized Conditions for Ni(II) Complex Alkylation
| Parameter | Condition |
|---|---|
| Reactants | Chiral Ni(II) complex of glycine, CF3CH2I |
| Base | Solid NaOH or other suitable base |
| Solvent | Dimethylformamide (DMF) |
| Temperature | Room Temperature |
| Atmosphere | Nitrogen |
This table summarizes typical conditions for the alkylation step. nih.govmdpi.com
While not a direct synthesis of this compound, copper-catalyzed asymmetric difluoromethylation represents a relevant metal-catalyzed approach to fluorinated amino acids. This method introduces a difluoromethyl group (-CF2H) rather than a 2,2,2-trifluoroethyl group (-CH2CF3).
In this strategy, a copper catalyst is used to facilitate the asymmetric addition of a difluoromethyl group to an amino acid precursor. One reported method utilizes a chiral copper catalyst to achieve the asymmetric difluoromethylation of aldimine esters, affording the desired products in high yields and excellent enantioselectivities (up to 98% enantiomeric excess). mdpi.com This reaction employs difluorochloromethane as the source of the difluorocarbene species. mdpi.com
The development of such methodologies for related fluorinated amino acids showcases the potential of copper catalysis in this field. Future advancements may lead to the development of copper-catalyzed methods for the asymmetric synthesis of this compound.
Stereoselective Synthesis Pathways
Beyond metal-catalyzed approaches, other stereoselective methods, including the use of chiral auxiliaries and the fluorination of chiral precursors, provide viable routes to enantiomerically pure fluorinated amino acids.
Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org Phenylglycinol is a commonly used chiral auxiliary for the asymmetric synthesis of amino acids. lookchem.com
One application of phenylglycinol-derived auxiliaries is in the stereoselective synthesis of L-α-amino acids via the Strecker reaction. lookchem.com In this approach, (R)-phenylglycinol is reacted with an aldehyde and hydrogen cyanide to form an α-amino carbonitrile with high stereoselectivity. Subsequent hydrolysis of the nitrile and removal of the chiral auxiliary yields the desired L-amino acid. This methodology has been used for the synthesis of various L-α-amino acids, including L-α-arylglycines. lookchem.com
While a direct application of this method for the synthesis of this compound is not explicitly detailed in the provided context, the principle of using phenylglycinol as a chiral auxiliary to control the stereochemistry at the α-carbon of an amino acid is well-established and could potentially be adapted for the synthesis of the target molecule. For instance, fluorinated phenylalanines have been synthesized using chiral auxiliaries. nih.gov
An alternative strategy involves the introduction of fluorine or a fluorinated group into a chiral, non-fluorinated precursor. This approach relies on the stereoselective fluorination of a molecule that already contains the desired stereocenter.
Nucleophilic fluorination is a common method for introducing fluorine into organic molecules. acsgcipr.org A notable enantioselective synthesis of both enantiomers of 2-amino-4,4,4-trifluorobutanoic acid has been developed starting from a trifluoromethylated alkene. nih.gov
This multi-step synthesis involves the following key transformations:
Sharpless Asymmetric Dihydroxylation: A trifluoromethylated trans-disubstituted alkene is subjected to Sharpless asymmetric dihydroxylation to introduce two hydroxyl groups with a defined stereochemistry. nih.gov
Cyclic Sulfate Formation and Nucleophilic Opening: The resulting diol is converted to a cyclic sulfate. This intermediate then undergoes a nucleophilic ring-opening reaction with sodium azide (B81097) (NaN3), which proceeds with inversion of configuration at one of the carbon centers. nih.gov This step is crucial for establishing the correct stereochemistry of the amino group.
Further Transformations: The synthesis is completed through subsequent steps including palladium-catalyzed selective hydrogenation and oxidation to afford the final amino acid. nih.gov
This pathway exemplifies a stereoselective synthesis where the key stereocenter is established early on, and subsequent transformations, including a nucleophilic substitution by an azide, are carried out to install the amino functionality.
Table 2: Key Steps in a Nucleophilic Fluorination-based Strategy
| Step | Reaction | Purpose |
|---|---|---|
| 1 | Sharpless Asymmetric Dihydroxylation | Introduction of chirality |
| 2 | Cyclic Sulfate Formation | Activation of hydroxyl groups |
| 3 | Nucleophilic Opening with NaN3 | Introduction of nitrogen with stereocontrol |
| 4 | Hydrogenation and Oxidation | Conversion to the final amino acid |
This table outlines the synthetic sequence for producing enantiopure 2-amino-4,4,4-trifluorobutanoic acid. nih.gov
Fluorination of Chiral Precursors
Electrophilic Fluorination Strategies
The direct introduction of fluorine onto a molecule is a key strategy in organofluorine chemistry. nih.gov Electrophilic fluorinating reagents have become instrumental in the synthesis of fluorinated organic compounds, including amino acid derivatives. brynmawr.edu Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are widely used due to their efficacy and manageable reactivity. brynmawr.eduacs.org These "tamed" electrophilic reagents have facilitated the development of catalytic enantioselective fluorination of nucleophilic substrates. acs.org
While direct electrophilic fluorination to produce this compound is not extensively detailed, the principles are applied to related structures. For instance, the synthesis of fluorinated α-amino acid derivatives has been achieved through palladium-catalyzed site-selective fluorination of a non-functionalized sp3 carbon, guided by a directing group. nih.gov Additionally, visible-light-promoted fluorination of sp3-hybridized C-H bonds using Selectfluor® and a catalytic amount of dibenzosuberenone (B194781) has been demonstrated for functionalizing phenylalanine-like residues, even within short peptides. nih.gov
An iterative approach combining electrophilic fluorination and homologation has been explored for the synthesis of amino acids with multiple vicinal fluorines. nih.govbeilstein-journals.org This strategy envisioned the organocatalyst-mediated electrophilic fluorination of an aldehyde, followed by chain extension to create a repeating (CHF)n motif. nih.govbeilstein-journals.org However, this approach encountered significant challenges, including difficulties in the homologation of fluorinated substrates and complex product mixtures during the fluorination of β-fluorocarbonyl compounds. beilstein-journals.org
| Reagent | Substrate Type | Method | Reference |
| N-Fluorobenzenesulfonimide (NFSI) | Electron-rich amino acid side chains | Electrophilic Fluorination | nih.gov |
| Selectfluor® | Phenylalanine-like residues | Photocatalytic/Radical Fluorination | nih.gov |
| Palladium Catalyst | Non-functionalized sp3 carbon | Metal-Catalyzed Fluorination | nih.gov |
| N-fluorobenzenesulfonimide (NFSI) | Aldehydes | Organocatalytic Electrophilic Fluorination | nih.govbeilstein-journals.org |
Synthesis via Functional Group Elaboration
Reactions Utilizing Trifluoropyruvates as Electrophilic Acceptors
Trifluoropyruvates serve as potent electrophilic building blocks in the synthesis of trifluoromethyl-containing amino acids. A notable example is the preparation of methyl (2R,3S)-2-amino-4,4,4-trifluoro-3-hydroxybutanoate, a fluorinated threonine analogue. psu.edu The synthesis commences with the chiral dioxanone derived from the corresponding β-hydroxy acid. psu.edu Treatment of this dioxanone with t-butyllithium followed by di-t-butylazodicarboxylate (DBAD) yields a hydrazino dioxanone as a single diastereomer. psu.edu Subsequent acid hydrolysis and catalytic hydrogenation afford the target fluorinated threonine analogue. psu.edu
Another approach involves the direct condensation of ethyl trifluoropyruvate with an amine, such as N-(1-phenylethyl)amine, to form a Schiff base. psu.edu Under basic conditions, this Schiff base isomerizes to a ketimine. Selective hydrolysis of the ketimine followed by ester deprotection yields 3,3,3-trifluoro-DL-alanine. psu.edu
Alkylation of Glycine Derivatives
The alkylation of chiral nucleophilic glycine equivalents is a powerful and widely used method for the asymmetric synthesis of α-amino acids. mdpi.com This strategy has been successfully applied to the large-scale preparation of enantiomerically pure (S)-2-amino-4,4,4-trifluorobutanoic acid. mdpi.comnih.gov
The method employs a recyclable chiral auxiliary to form a nickel(II) complex with a glycine Schiff base. mdpi.comnih.gov This complex serves as a chiral nucleophilic glycine equivalent. The key step is the alkylation of this complex with 1,1,1-trifluoro-2-iodoethane (B141898) (CF3CH2I) under basic conditions using potassium hydroxide in a mixture of methanol and dimethylformamide. mdpi.com This reaction proceeds with high diastereoselectivity (>99% de). mdpi.com
Following the alkylation, the resulting nickel(II) complex is disassembled to release the desired amino acid and recover the chiral auxiliary. mdpi.comnih.gov The crude 2-amino-4,4,4-trifluorobutanoic acid is then typically converted in situ to its N-Fmoc derivative for purification and further use. mdpi.com This methodology has proven to be robust and scalable, enabling the production of over 300 grams of the target compound. mdpi.comresearchgate.net The incorporation of electron-withdrawing trifluoromethyl groups within the Schiff base ligand framework has been shown to enhance the reactivity of these nucleophilic glycine equivalents in phase-transfer catalyzed alkylations. fao.org
| Alkylating Agent | Chiral Glycine Equivalent | Base | Diastereomeric Excess (de) | Reference |
| 1,1,1-trifluoro-2-iodoethane | Ni(II) complex of proline-derived Schiff base | KOH | >99% | mdpi.com |
Homologation Strategies for Analogues with Vicinal Fluorines
The synthesis of amino acid analogues with vicinal fluorines presents unique challenges due to the electronic effects of the fluorine atoms. nih.gov Homologation strategies, which involve extending the carbon chain by one atom, have been investigated for the synthesis of δ-amino acids containing three vicinal C-F bonds. nih.govbeilstein-journals.orgsemanticscholar.org
One proposed iterative strategy involved the electrophilic fluorination of an aldehyde, followed by a one-carbon homologation to generate a new aldehyde, which could then re-enter the fluorination cycle. nih.govbeilstein-journals.org However, this approach proved to be non-viable due to major difficulties in both the fluorination and homologation steps when applied to fluorinated substrates. beilstein-journals.org Attempts at α-fluorination of β-fluorocarbonyl compounds often resulted in the recovery of starting material or the formation of complex mixtures. beilstein-journals.org
A successful, albeit challenging, synthesis was ultimately achieved, marking the first preparation of a δ-amino acid with three vicinal fluorines on its backbone. nih.gov This accomplishment underscores the complexity of developing iterative fluorination and homologation sequences for constructing such highly fluorinated systems. nih.gov The distinct conformations adopted by different diastereoisomers of these fluorinated δ-amino acids suggest their potential as shape-controlled building blocks in peptide science. nih.govresearchgate.net
Reactivity and Reaction Mechanisms of 2r 2 Amino 4,4,4 Trifluorobutanoic Acid and Its Derivatives
Influence of the Trifluoromethyl Moiety on Amino Acid Reactivity Profiles
The trifluoromethyl (-CF₃) moiety is a powerful modulator of molecular properties due to the high electronegativity of fluorine atoms. Its presence in (2R)-2-amino-4,4,4-trifluorobutanoic acid exerts a strong electron-withdrawing inductive effect (-I effect) along the carbon chain. This effect significantly influences the acidity of the carboxylic acid group and the basicity of the α-amino group.
The electron-withdrawing nature of the -CF₃ group stabilizes the carboxylate anion (–COO⁻) formed upon deprotonation, thereby increasing the acidity of the carboxylic acid function compared to analogous non-fluorinated amino acids. Conversely, the same inductive effect reduces the electron density on the α-amino group, rendering it less basic and less nucleophilic.
Sterically, the trifluoromethyl group is considered a bioisostere of the isopropyl group found in leucine (B10760876). nih.gov This steric mimicry, combined with its distinct electronic properties, makes it a valuable substitute for leucine in peptide design. nih.gov However, the rotational barrier and conformational preferences of a trifluoroethyl side chain differ from an isobutyl side chain, which can influence intermolecular interactions.
| Property | -CH(CH₃)₂ (Leucine side chain) | -CH₂CF₃ (this compound side chain) | Rationale for Difference |
|---|---|---|---|
| Electronic Effect | Weakly electron-donating (+I) | Strongly electron-withdrawing (-I) | High electronegativity of fluorine atoms. |
| Acidity (pKa of -COOH) | Lower (less acidic) | Higher (more acidic) | Inductive stabilization of the carboxylate conjugate base. |
| Basicity (pKa of -NH₃⁺) | Higher (more basic) | Lower (less basic) | Inductive destabilization of the ammonium (B1175870) cation. |
| Lipophilicity | High | Significantly increased | The CF₃ group is highly lipophilic. |
Reaction Pathways in Directed Peptide Bond Formation
This compound can be incorporated into peptide chains using standard synthetic methodologies, most notably Solid-Phase Peptide Synthesis (SPPS). The reaction pathway follows the conventional steps of amide bond formation, though the altered reactivity of the functional groups must be considered.
The general pathway involves:
N-protection: The α-amino group is protected, typically with a fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) group, to prevent self-polymerization. nih.govnih.govbldpharm.comchemicalbook.com
Carboxyl activation: The carboxylic acid group is activated using a coupling reagent (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) or hexafluorophosphate (B91526) benzotriazole (B28993) tetramethyl uronium (HBTU)) to form a highly reactive intermediate, such as an O-acylisourea or an active ester.
Coupling: The activated carboxyl group reacts with the free amino group of another amino acid (or the resin-bound peptide chain) in a nucleophilic acyl substitution reaction to form the peptide bond.
Deprotection: The N-protecting group is removed to allow for the next coupling cycle.
The reduced nucleophilicity of the amino group on this compound can potentially slow the coupling step when it acts as the N-terminal residue. Conversely, when its carboxyl group is activated, the electron-withdrawing -CF₃ group can increase the electrophilicity of the carbonyl carbon, potentially facilitating the reaction with a nucleophilic amine. Furthermore, peptides containing this residue often exhibit enhanced stability against proteolytic enzymes. nih.gov
| Step | Description | Key Reagents/Considerations |
|---|---|---|
| 1. Amino Group Protection | The α-amino group is masked to control the reaction site. | Fmoc-OSu or Boc₂O. The resulting N-protected amino acid is used in SPPS. nih.govbldpharm.com |
| 2. Carboxyl Group Activation | The carboxylic acid is converted into a more reactive electrophile. | Coupling reagents like HBTU, HATU, or DCC/HOBt. |
| 3. Peptide Bond Formation | Nucleophilic attack of a free amine on the activated carboxyl group. | Reaction occurs in a suitable solvent like DMF or NMP. |
| 4. Deprotection | The N-terminal protecting group is removed for the next cycle. | Piperidine for Fmoc; Trifluoroacetic acid (TFA) for Boc. |
Stereochemical Control in Derivatization and Functionalization Reactions
Achieving high stereochemical purity is critical in the synthesis and derivatization of chiral molecules like this compound. Asymmetric synthesis methods are employed to control the configuration at the α-carbon.
A prominent method for synthesizing the enantiomer, (S)-2-amino-4,4,4-trifluorobutanoic acid, involves the alkylation of a chiral glycine (B1666218) equivalent. nih.govnih.govmdpi.com In this approach, a Ni(II) complex of a Schiff base formed from glycine and a chiral auxiliary is deprotonated and then alkylated with 3,3,3-trifluoro-1-iodoethane (CF₃CH₂I). nih.govnih.gov The chiral auxiliary directs the incoming alkyl group to one face of the complex, resulting in high diastereoselectivity. Subsequent hydrolysis of the complex releases the amino acid and allows for the recovery of the chiral auxiliary. nih.govnih.gov Research has demonstrated that this method can achieve high diastereomeric excess, often exceeding 97% de. nih.gov
Another synthetic strategy for achieving stereochemical control is the Sharpless asymmetric dihydroxylation of a trifluoromethylated alkene precursor, followed by a series of transformations to install the amino group with a defined stereochemistry. researchgate.netnih.gov
| Reaction | Chiral Control Element | Key Reagent | Stereochemical Outcome |
|---|---|---|---|
| Asymmetric Alkylation | Ni(II) complex with a chiral auxiliary derived from (S)-2-aminobenzophenone | 3,3,3-trifluoro-1-iodoethane (CF₃CH₂I) | Formation of the (S,S) diastereomer as the major product (>97% de). |
| Complex Disassembly | Acidic Hydrolysis | HCl | Release of (S)-2-amino-4,4,4-trifluorobutanoic acid with high enantiomeric excess (>99% ee). mdpi.com |
Enzyme-Catalyzed Transformations and Interactions (non-clinical investigations)
While this compound is a non-proteinogenic amino acid, its structural features and those of its analogs allow for interactions with various enzymes. Non-clinical studies on related fluorinated amino acids provide insight into the potential biocatalytic transformations and interactions.
Enzymes have demonstrated the ability to process substrates containing trifluoromethyl groups. For instance, certain dehydrogenases can catalyze the reductive amination of trifluoropyruvate to produce trifluoroalanine, showing that the trifluoromethyl group is tolerated within the enzyme's active site. nih.gov
Furthermore, trifluoromethylated amino acids can act as potent enzyme inhibitors. Trifluoroalanine, a close structural analog, is known to be a suicide substrate for several pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. researchgate.net The electron-withdrawing trifluoromethyl group facilitates the formation of a stable intermediate that irreversibly inactivates the enzyme. This mechanism suggests that this compound could also potentially interact with and inhibit enzymes that process natural amino acids like leucine or norvaline.
Biocatalysis has also been employed for the enantioselective synthesis of α-trifluoromethyl amines through N-H bond insertion reactions catalyzed by engineered enzymes, highlighting the utility of enzymes in creating chiral fluorinated building blocks. nih.gov
| Enzyme Class | Substrate/Inhibitor | Type of Interaction/Transformation | Reference |
|---|---|---|---|
| Dehydrogenase | Trifluoropyruvate | Enzymatic synthesis (reductive amination) to form trifluoroalanine. | nih.gov |
| PLP-dependent enzymes (e.g., transaminases) | Trifluoroalanine | Mechanism-based inhibition (suicide substrate). | researchgate.net |
| Carbene Transferase (engineered) | Diazo compound + Aryl amine | Enantioselective synthesis of α-trifluoromethyl amines. | nih.gov |
| Radical S-adenosylmethionine (rSAM) enzymes | Various substrates | Catalyzes trifluoromethylation reactions. | acs.org |
Structural and Conformational Analysis of 2r 2 Amino 4,4,4 Trifluorobutanoic Acid and Its Analogues
Conformational Preferences Dictated by Fluorine Atoms
The introduction of fluorine atoms into amino acid side chains profoundly influences their conformational preferences. This is primarily due to a combination of stereoelectronic effects, such as hyperconjugation, and electrostatic interactions, including dipole-dipole forces.
Role of Hyperconjugative Interactions
Hyperconjugation plays a significant role in the conformational stability of fluorinated alkanes, a phenomenon often referred to as the "gauche effect". wikipedia.org In molecules like 1,2-difluoroethane, the gauche conformer (with a F-C-C-F dihedral angle of approximately 60°) is more stable than the anti conformer (180°). wikipedia.org This preference is attributed to a stabilizing hyperconjugative interaction where electron density is donated from a σ bonding orbital (typically C-H) into an adjacent antibonding σ* orbital of the highly electronegative C-F bond (σ(C-H) → σ*(C-F)). wikipedia.org This interaction is maximized in the gauche arrangement.
Influence of Dipole-Dipole Interactions
The high electronegativity of fluorine creates a strong dipole moment in the C-F bond. The trifluoromethyl group (CF3) possesses a significant group dipole moment. These dipoles interact with other polar groups within the molecule, such as the amine (NH2) and carboxylic acid (COOH) groups. nih.gov These dipole-dipole interactions can be either attractive or repulsive, depending on the relative orientation of the dipoles, and they play a crucial role in determining the lowest energy conformation. nih.gov
For instance, in systems containing a positively charged amino group and a fluorine atom separated by two carbon atoms (N⁺-C-C-F), an electrostatic attraction between the positive charge and the partial negative charge on the fluorine atom can favor a gauche conformation. anu.edu.au In (2R)-2-amino-4,4,4-trifluorobutanoic acid, the orientation of the CF3 group relative to the amino and carboxyl groups will be heavily influenced by the minimization of repulsive dipole-dipole interactions and the maximization of attractive ones, further restricting the conformational freedom of the side chain.
Advanced Spectroscopic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for the detailed structural and conformational analysis of fluorinated molecules in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹⁹F nucleus is an ideal probe for NMR studies due to its 100% natural abundance and high gyromagnetic ratio. The chemical shift of ¹⁹F is highly sensitive to its local electronic environment, making it an excellent reporter of conformational changes and intermolecular interactions. illinois.edu In this compound, the three fluorine atoms of the CF3 group are chemically equivalent due to rapid rotation around the Cβ-Cγ bond, typically resulting in a single resonance in the ¹⁹F NMR spectrum. anu.edu.au
The precise chemical shift of this signal provides valuable information about the side chain's environment. Changes in conformation that alter the proximity of the CF3 group to the amino or carboxyl functions, or to other molecules, will induce a change in the ¹⁹F chemical shift. This sensitivity allows for the study of subtle structural variations and binding events.
Table 1: Representative ¹⁹F NMR Chemical Shifts for CF₃ Groups in Amino Acid Analogues
| Compound | Functional Group | Solvent | Chemical Shift (δ) vs. CFCl₃ (ppm) |
|---|---|---|---|
| 4-Trifluoromethyl-phenylalanine | -CH₂-Ar-CF₃ | D₂O | -63.7 |
| O-Trifluoromethyl-tyrosine | -CH₂-Ar-O-CF₃ | D₂O | -58.2 |
| N-Trifluoroacetyl-lysine | -NH-CO-CF₃ | D₂O | -75.6 |
| This compound (estimated) | -CH₂-CF₃ | D₂O | -65 to -75 |
Note: Data for analogous compounds is presented to illustrate typical chemical shift ranges. The exact value for the target compound may vary.
Scalar coupling, or J-coupling, provides through-bond connectivity information and is a cornerstone of conformational analysis. The magnitude of three-bond (vicinal) J-couplings is dependent on the dihedral angle between the coupled nuclei, a relationship described by the Karplus equation. By measuring vicinal coupling constants, such as ³J(H,H) and ³J(H,F), along the amino acid backbone and side chain, the populations of different rotamers (staggered conformations) can be determined.
For this compound, the analysis of ³J(Hα,Hβ) and ³J(Hβ,F) couplings would be instrumental in defining the preferred orientation of the side chain relative to the backbone. Furthermore, through-space J-couplings between fluorine nuclei (TSJFF) can be observed when two fluorine-containing groups are in close proximity, even if they are separated by many bonds. anu.edu.au While not applicable to a single CF3 group, this technique is invaluable for studying the structure of peptides and proteins containing multiple fluorinated amino acids, providing direct evidence of spatial proximity. anu.edu.au The magnitude of these through-space couplings, typically in the range of 2-5 Hz, is highly dependent on the internuclear distance. anu.edu.au
Table 2: Typical J-Coupling Constants Used in Conformational Analysis of Fluorinated Amino Acids
| Coupling Type | Nuclei Involved | Typical Magnitude (Hz) | Information Gained |
|---|---|---|---|
| Vicinal (through-bond) | ³J(Hα, Hβ) | 2 - 12 | Dihedral angle χ₁ (N-Cα-Cβ-Cγ) |
| Vicinal (through-bond) | ³J(Hβ, F) | 15 - 30 | Dihedral angle (H-Cβ-Cγ-F) |
| Long-range (through-bond) | ⁴J(Hα, F) | 0 - 3 | Conformation-dependent |
| Through-space | nJ(F, F) | 2 - 5 | Internuclear distance between fluorine atoms |
Note: These are typical ranges, and actual values depend on the specific molecular geometry and environment.
High-Resolution Mass Spectrometry for Molecular Structure Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the molecular structure of novel compounds like this compound. By providing a highly accurate mass measurement of the parent ion, HRMS allows for the determination of the elemental composition, which is a critical step in structure elucidation. For this compound, with a chemical formula of C₄H₆F₃NO₂, the theoretical exact mass can be calculated and compared with the experimentally obtained value.
Key predictable fragmentation pathways for the protonated molecule would likely involve the neutral loss of common small molecules associated with amino acids. These include the loss of water (H₂O), ammonia (B1221849) (NH₃), and formic acid (HCOOH). The presence of the trifluoromethyl group is expected to influence the fragmentation pathways, potentially leading to characteristic losses involving this moiety. The stability of the resulting fragment ions would dictate the observed fragmentation pattern.
A hypothetical table of expected high-resolution mass spectrometry data for the protonated molecule and its primary fragments is presented below.
| Ion | Predicted Formula | Theoretical m/z |
| [M+H]⁺ | C₄H₇F₃NO₂⁺ | 158.0423 |
| [M+H-H₂O]⁺ | C₄H₅F₃NO⁺ | 140.0318 |
| [M+H-NH₃]⁺ | C₄H₄F₃O₂⁺ | 141.0158 |
| [M+H-HCOOH]⁺ | C₃H₆F₃N⁺ | 112.0474 |
Note: The m/z values are predicted and would require experimental verification for confirmation.
Computational Chemistry Approaches to Conformational Analysis
Computational chemistry provides powerful tools to investigate the conformational landscape of molecules, offering insights that can be complementary to experimental data. For a flexible molecule like this compound, understanding its preferred conformations is key to comprehending its interactions and reactivity.
Molecular Dynamics Simulations in Fluorinated Systems
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide a detailed picture of the conformational dynamics of this compound in various environments, such as in solution. A critical component for accurate MD simulations is the availability of a well-parameterized force field that can correctly describe the intramolecular and intermolecular interactions of the fluorinated compound.
The development of force fields for fluorinated molecules presents unique challenges. The high electronegativity and small size of fluorine atoms lead to significant electronic effects that are not always captured by standard force fields. For instance, the gauche effect, where a gauche conformation is preferred over an anti-conformation, is often observed in molecules containing fluorine atoms adjacent to other electronegative atoms or electron-rich groups.
While specific MD simulation studies on this compound are not widely reported, research on other fluorinated organic molecules has highlighted the importance of accurately parameterizing electrostatic interactions and torsional potentials involving fluorine. These studies often involve quantum mechanical calculations to derive partial atomic charges and to parameterize the dihedral angles that govern the conformational preferences of the molecule.
The table below summarizes key considerations in the molecular dynamics simulations of fluorinated systems.
| Simulation Aspect | Key Considerations for Fluorinated Systems |
| Force Field Parameterization | Accurate representation of electrostatic interactions (partial charges) and torsional potentials involving fluorine is crucial. This often requires custom parameterization using quantum mechanical data. |
| Solvent Model | The choice of water model can significantly impact the hydration of the fluorinated molecule and its conformational equilibrium. |
| Simulation Time | Sufficient simulation time is necessary to ensure adequate sampling of the conformational space, especially for flexible molecules. |
| Analysis of Results | Analysis of dihedral angle distributions, radial distribution functions, and potential of mean free energy surfaces can provide detailed insights into conformational preferences and intermolecular interactions. |
Quantum Chemical Calculations for Electronic and Structural Properties
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in determining the electronic and structural properties of molecules with high accuracy. These methods can be used to calculate optimized geometries, vibrational frequencies, and various electronic properties like molecular orbital energies, electrostatic potential, and atomic charges.
For this compound, DFT calculations can provide valuable information about the influence of the electron-withdrawing trifluoromethyl group on the rest of the molecule. This group is expected to have a significant inductive effect, influencing the acidity of the carboxylic acid proton and the basicity of the amino group. Furthermore, quantum chemical calculations can be used to explore the potential energy surface of the molecule, identifying the lowest energy conformers and the energy barriers between them.
A study of related butanoic acid derivatives using DFT has shown that the substitution pattern significantly affects the electronic properties. biointerfaceresearch.com For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of the chemical reactivity of a molecule. The trifluoromethyl group is expected to lower the energies of both the HOMO and LUMO of this compound.
The following table presents hypothetical data from a DFT calculation on a related fluorinated butanoic acid derivative to illustrate the type of information that can be obtained.
| Calculated Property | Illustrative Value | Significance |
| Optimized Bond Length (C-CF₃) | 1.52 Å | Provides insight into the steric and electronic effects of the trifluoromethyl group. |
| HOMO Energy | -7.5 eV | Relates to the ionization potential and the molecule's ability to donate electrons. |
| LUMO Energy | -0.8 eV | Relates to the electron affinity and the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 6.7 eV | An indicator of the chemical stability of the molecule. |
| Mulliken Atomic Charge on F | -0.25 e | Indicates the partial negative charge on the fluorine atoms due to their high electronegativity. |
Note: These values are for illustrative purposes and would need to be calculated specifically for this compound.
Applications in Advanced Organic Synthesis and Chemical Biology Excluding Clinical Applications
Utilization as a Chiral Building Block in Complex Molecule Synthesis
The enantiopure nature of (2R)-2-amino-4,4,4-trifluorobutanoic acid makes it an important chiral building block. In asymmetric synthesis, such building blocks are crucial for creating stereochemically defined molecules, which is particularly important in the synthesis of bioactive compounds and advanced materials. The trifluoromethyl group imparts unique properties, including increased metabolic stability and altered hydrophobicity, to the molecules it is incorporated into.
This compound serves as a key starting material for the synthesis of more complex fluorinated molecules, primarily fluorinated peptides and peptidomimetics. The strategic replacement of natural amino acid residues, such as leucine (B10760876) or valine, with this fluorinated analog allows chemists to fine-tune the biological and physical properties of peptides. The trifluoromethyl group can enhance a peptide's stability against enzymatic degradation by proteases, a critical factor in developing research tools with longer half-lives.
The synthesis of these complex molecules relies on robust methods to produce the fluorinated amino acid in a chemically accessible form. A notable development is the large-scale asymmetric synthesis of the enantiomerically pure N-Fmoc protected form of the amino acid nih.govresearchgate.net. This procedure often involves the alkylation of a chiral nickel(II) complex of a glycine (B1666218) Schiff base, which allows for the stereocontrolled introduction of the trifluoroethyl side chain nih.govresearchgate.net.
Table 1: Key Methodologies in the Synthesis of Fluorinated Amino Acid Building Blocks
| Step | Description | Key Reagents/Techniques | Purpose | Reference |
| Asymmetric Alkylation | Stereoselective introduction of the 2,2,2-trifluoroethyl group to a glycine template. | Chiral Ni(II)-complex of a glycine Schiff base, 3,3,3-trifluoro-1-iodoethane. | Establishes the crucial (R)- or (S)-stereocenter. | nih.govresearchgate.net |
| Complex Disassembly | Liberation of the free amino acid from the chiral auxiliary. | Acidic hydrolysis (e.g., HCl). | Releases the target amino acid and allows for recycling of the chiral auxiliary. | nih.govresearchgate.net |
| N-Terminal Protection | Protection of the amino group to make the building block suitable for peptide synthesis. | 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu). | Prepares the amino acid for stepwise incorporation into a peptide chain using Fmoc-based solid-phase or solution-phase synthesis. | nih.govresearchgate.netnih.gov |
In the context of fine chemicals, this compound is primarily a precursor to high-value, structurally precise molecules like modified peptides for research applications. These are not bulk chemicals but are synthesized on a smaller scale with high purity for specific scientific investigations. Its role as a bioisostere of leucine is a central theme; the trifluoromethyl group mimics the steric bulk of the isopropyl group of leucine, allowing it to be substituted into peptide sequences to probe structure-activity relationships nih.govresearchgate.net. The large-scale synthesis protocols developed for its N-Fmoc derivative underscore its importance as a commercially relevant precursor for creating these specialized research peptides nih.govresearchgate.netnih.gov.
Incorporation into Peptide and Protein Systems for Research
The integration of fluorinated amino acids like this compound into peptides is a powerful strategy in chemical biology. It allows researchers to create peptides with enhanced stability, altered conformation, and unique spectroscopic properties for ¹⁹F NMR studies, which can be used to investigate peptide-protein interactions and folding dynamics.
The incorporation of this amino acid into a peptide sequence requires its prior protection, typically as an N-Fmoc derivative, to be compatible with standard peptide synthesis strategies. Both solution-phase and solid-phase methods are employed, each with its own set of methodologies and challenges.
In solution-phase peptide synthesis (SPPS), peptide chains are elongated in a homogenous solution. While less common for long peptides than solid-phase methods, it is effective for synthesizing shorter peptide fragments. The coupling of N-Fmoc-(2R)-2-amino-4,4,4-trifluorobutanoic acid in solution involves the activation of its carboxyl group to facilitate amide bond formation with the free amino group of another amino acid or peptide fragment.
Standard coupling reagents are used for this purpose. These reagents convert the carboxylic acid into a more reactive species, such as an active ester.
Table 2: Common Coupling Reagents for Solution-Phase Peptide Synthesis
| Reagent Class | Example Reagent | Activating Mechanism |
| Carbodiimides | N,N'-Dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC) | Forms a highly reactive O-acylisourea intermediate. Often used with additives like HOBt to prevent racemization. |
| Uronium/Aminium Salts | HBTU, TBTU, HATU | Forms an active ester (e.g., OBt or OAt ester) that readily reacts with amines. Requires a non-nucleophilic base. |
| Phosphonium Salts | PyBOP, PyAOP | Forms an active phosphonium ester. Known for high coupling efficiency, especially for sterically hindered amino acids. |
A representative strategy involves coupling the N-Fmoc protected amino acid with another amino acid ester using a combination of a coupling reagent like HBTU and an additive such as HOBt, in the presence of a base like DIPEA.
Solid-Phase Peptide Synthesis (SPPS) is the dominant method for assembling peptides. The growing peptide chain is anchored to an insoluble resin support, which simplifies the purification process as excess reagents can be removed by simple washing and filtration. However, the incorporation of sterically bulky or electron-withdrawing amino acids like this compound presents specific challenges.
Challenges:
Reduced Coupling Efficiency: The strong electron-withdrawing effect of the trifluoromethyl group can deactivate the amino group of the residue once it is incorporated into the peptide chain. This makes the subsequent coupling of the next amino acid more difficult and can lead to incomplete reactions and deletion sequences nih.gov.
Peptide Aggregation: The hydrophobic nature of the trifluoroethyl side chain can promote the aggregation of the growing peptide chains on the solid support. This aggregation can physically block reactive sites, leading to failed synthesis. This is a common issue with sequences containing multiple hydrophobic residues.
Steric Hindrance: The bulky side chain can sterically hinder the approach of the incoming activated amino acid, slowing down the coupling reaction rate.
Advances: To overcome these challenges, several advanced techniques have been developed:
High-Efficiency Coupling Reagents: The use of potent coupling reagents such as HATU or COMU, which create highly reactive OAt or Oxyma esters, can help drive difficult coupling reactions to completion bachem.com.
Microwave-Assisted SPPS: Applying microwave irradiation can significantly accelerate both the coupling and deprotection steps google.comlookchem.com. The rapid heating helps to disrupt peptide aggregation and provides the necessary energy to overcome the activation barrier for sterically hindered couplings google.comlookchem.com.
Dipeptide Building Blocks: A key strategy to overcome the challenge of coupling to the deactivated fluorinated amino acid is to synthesize a dipeptide building block in solution first (e.g., Fmoc-Xaa-(2R)-2-amino-4,4,4-trifluorobutanoic acid-OH, where Xaa is the next amino acid in the sequence). This pre-formed dipeptide is then coupled onto the resin-bound peptide, bypassing the difficult on-resin coupling step to the fluorinated residue nih.gov.
Specialized Solvents and Additives: The use of "magic mixtures" containing chaotropic salts (e.g., LiCl) or solvents known to disrupt secondary structures, such as N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO), can help to prevent peptide aggregation.
Strategies for Peptide Synthesis Integration
Application of Fmoc-Protected Dipeptide Building Blocks
In modern peptide chemistry, the use of Fmoc-protected amino acids is the standard for solid-phase peptide synthesis (SPPS). chempep.com For unnatural amino acids like this compound, direct incorporation into a growing peptide chain can sometimes be challenging. An effective strategy to overcome this is the use of pre-formed, Fmoc-protected dipeptide building blocks. researchgate.net
The synthesis of Fmoc-(S)-2-amino-4,4,4-trifluorobutanoic acid on a large scale has been reported, highlighting its demand as a bioisostere for the amino acid leucine in drug design. nih.gov This enantiomer is used to create peptides with modified properties. Similarly, Fmoc-protected dipeptides containing the (2R)-enantiomer can be synthesized and used in SPPS. This approach offers several advantages:
Improved Coupling Efficiency: It can circumvent potentially difficult coupling steps between two unnatural amino acids or between an unnatural and a natural amino acid on the solid support.
Maintenance of Stereochemical Integrity: The stereochemistry of the dipeptide is set before its incorporation into the larger peptide, reducing the risk of epimerization during synthesis.
Access to Novel Peptidomimetics: The use of these dipeptide building blocks facilitates the creation of novel peptide analogs with tailored properties for research in chemical biology. For instance, the synthesis of short antimicrobial peptidomimetics has been achieved using Fmoc-triazine amino acids, demonstrating the utility of unnatural building blocks in creating functional molecules. nih.gov
| Building Block Type | Application | Key Advantage |
| Fmoc-(2R)-Tfb-Xaa-OH | Introduction of (2R)-Tfb at specific sites | Overcomes difficult coupling reactions |
| Fmoc-Xaa-(2R)-Tfb-OH | C-terminal incorporation of (2R)-Tfb | Preserves stereochemical purity |
(2R)-Tfb represents this compound; Xaa represents any natural or unnatural amino acid.
Modulation of Peptide and Protein Properties in vitro
The incorporation of this compound into peptides and proteins can significantly modulate their biophysical properties in vitro. The strong electron-withdrawing nature of the trifluoromethyl group influences the local electronic environment and conformational preferences of the polypeptide chain.
Influence on Conformational Stability and Dynamics
The introduction of fluorinated amino acids can have a profound impact on the secondary structure of peptides. Research on various fluoro-amino acids has shown that they can either stabilize or destabilize specific secondary structures like α-helices and β-sheets. acs.org
A study on the α-helix propensity of several fluorinated amino acids, including (S)-2-amino-4,4,4-trifluorobutyric acid (the enantiomer of the subject compound), found that these amino acids generally exhibit a lower helix propensity compared to their non-fluorinated counterparts. acs.org For example, the helix propensity of (S)-2-amino-4,4,4-trifluorobutyric acid was found to be lower than that of its hydrocarbon analog, aminobutyric acid. acs.org This suggests that the incorporation of this compound would likely disfavor α-helix formation.
Conversely, studies have indicated that fluoro-amino acids are well-suited for stabilizing β-sheet structures. acs.org The conformational effects of introducing fluoro-amino acids suggest a preference for more extended conformations, which are characteristic of β-sheets. acs.org This stabilization is attributed to a combination of steric and electronic effects of the fluorinated side chains.
| Secondary Structure | Predicted Effect of this compound | Rationale |
| α-Helix | Destabilization | Lower helix propensity observed for the (S)-enantiomer. acs.org |
| β-Sheet | Stabilization | Fluoro-amino acids favor extended conformations. acs.org |
Impact on Protein Folding Mechanisms
The folding of a protein into its unique three-dimensional structure is a complex process driven by a variety of interactions. The incorporation of highly fluorinated amino acids has been shown to be an effective strategy for increasing protein stability. nih.govepa.gov This "fluorous effect" is largely attributed to the hydrophobic nature of fluorocarbon chains.
A study on the protein G B1 domain investigated the effect of several highly fluorinated amino acids, including (S)-2-amino-4,4,4-trifluorobutyric acid, on the protein's stability. nih.gov The results showed that introducing these fluorinated residues at a solvent-exposed position on an internal β-strand led to an increase in the protein's thermal stability. nih.gov Specifically, the mutant containing (S)-2-amino-4,4,4-trifluorobutyric acid was more stable than the one with its non-fluorinated analog. nih.gov This suggests that the incorporation of this compound could similarly enhance protein stability.
The thermodynamic basis for this stabilization is often an increasingly unfavorable entropy of unfolding, which correlates with changes in the apolar solvent-accessible surface area upon folding. semanticscholar.org The incorporation of fluorinated residues can also lead to more organized and compact hydrophobic cores with minimal structural perturbation. nih.gov
Alteration of Peptide Specificity and Recognition
Molecular recognition between a peptide and its target is highly dependent on the three-dimensional structure and chemical properties of the interacting surfaces. The introduction of a fluorinated amino acid like this compound can alter these properties, thereby modifying the peptide's specificity and recognition capabilities.
Fluorination can hone target selectivity by introducing new, favorable interactions or by sterically or electronically disfavoring binding to off-target molecules. The unique properties of the C-F bond, such as its polarity and ability to participate in non-covalent interactions (e.g., F-Cα-H•••O=C hydrogen bonds), can lead to altered binding affinities and specificities. While specific studies on peptides containing this compound are limited, the principle has been demonstrated in other systems where peptide modifications lead to enhanced specificity. nih.govnih.gov
| Modification | Potential Impact on Recognition | Mechanism |
| Introduction of CF3 group | Enhanced specificity | Altered electronics and sterics, potential for new non-covalent interactions. |
| Change in hydrophobicity | Modified binding affinity | Increased hydrophobic interactions with the target's binding pocket. |
Applications in Chemical Biology Research
The unique spectroscopic properties of the fluorine atom make this compound a valuable tool in chemical biology.
Probing Biological Interactions and Environments via 19F NMR
¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying biological macromolecules and their interactions. nih.govucla.edu The fluorine nucleus (¹⁹F) has several advantages as an NMR probe:
High Sensitivity: It has a high gyromagnetic ratio, making it nearly as sensitive as ¹H NMR.
No Background Signal: Fluorine is virtually absent in biological systems, meaning that any observed ¹⁹F NMR signal comes exclusively from the introduced probe. ucla.edu
Sensitivity to Environment: The ¹⁹F chemical shift is highly sensitive to the local chemical environment, making it an excellent reporter of conformational changes, ligand binding, and changes in solvent exposure. ucla.edunih.gov
This compound, with its CF₃ group, can be site-specifically incorporated into a peptide or protein. The resulting ¹⁹F NMR signal can then be monitored to study various biological processes. For example, a change in the ¹⁹F chemical shift upon the addition of a binding partner can provide information about the binding event and the location of the interaction. nih.gov Similarly, changes in the ¹⁹F NMR signal can report on protein folding and unfolding processes. ucla.edu
The table below shows typical ¹⁹F chemical shifts for some common fluorine-containing compounds, illustrating the wide chemical shift range of ¹⁹F NMR. colorado.edu
| Compound | Chemical Shift (δ) vs. CFCl₃ (ppm) |
| CFCl₃ | 0.00 |
| C₆H₅CF₃ | -63.72 |
| CF₃COOH | -76.55 |
| C₆F₆ | -164.9 |
The chemical shift of the CF₃ group in this compound incorporated into a peptide would be expected to be highly sensitive to its local environment, making it a precise probe for studying molecular interactions.
Development of Modified Peptides for Biochemical Investigations
The incorporation of non-canonical amino acids into peptide sequences is a fundamental strategy for enhancing their utility in biochemical investigations. This compound serves as a valuable building block in this context, primarily due to the unique physicochemical properties imparted by its trifluoromethyl group. The substitution of natural amino acids with this fluorinated analog can significantly alter the peptide's susceptibility to enzymatic degradation, a critical factor for in vitro and in cell-based assays.
One of the primary challenges in utilizing natural peptides for biochemical studies is their rapid degradation by proteases. The introduction of fluorinated amino acids, such as this compound, is a key approach to improving the metabolic stability of these peptides nih.govnih.gov. The strong electron-withdrawing nature of fluorine can alter the electronic properties of the peptide backbone, making the adjacent amide bonds less susceptible to enzymatic hydrolysis.
Research has shown that the influence of fluorinated amino acids on proteolytic stability is a complex phenomenon that depends on the specific enzyme, the position of the substitution relative to the cleavage site, and the extent of fluorination nih.gov. For instance, peptides modified with fluorinated amino acids have been studied as substrates for proteases like α-chymotrypsin and pepsin to systematically evaluate the impact of fluorination on enzymatic cleavage nih.gov. While a universal enhancement of stability is not always observed, strategic placement of this compound can lead to peptides with significantly increased half-lives in the presence of specific proteases. This enhanced stability is crucial for biochemical investigations that require the peptide to remain intact over extended periods.
The biosynthetic incorporation of fluorinated amino acids into peptides and proteins is also an area of active research, offering an alternative to traditional solid-phase synthesis for creating modified biomolecules for biochemical studies anu.edu.au. These methods allow for the production of peptides where the fluorinated analog replaces its natural counterpart, enabling the study of protein structure and function with minimal perturbation.
| Feature | Description | Relevance to Biochemical Investigations |
| Increased Proteolytic Resistance | The C-F bond is highly stable, and the trifluoromethyl group can sterically hinder the approach of proteases and alter the electronic character of the scissile peptide bond. | Enables longer-lasting experiments, more reliable quantification of peptide activity, and the study of biological processes without rapid sample degradation. |
| Minimal Steric Perturbation | The trifluoromethyl group can act as a bioisostere of the isopropyl group of leucine, often resulting in minimal disruption of the peptide's overall conformation and binding affinity to its target. | Allows for the study of the peptide's biological function with the reasonable assumption that the observed effects are not due to major structural changes. |
| Unique Spectroscopic Probe | The 19F nucleus is a sensitive NMR probe that can be used to study peptide conformation, dynamics, and interactions with binding partners without the need for isotopic labeling with 13C or 15N. | Provides a powerful analytical tool for detailed structural and functional studies of peptide-receptor or peptide-enzyme interactions in solution. |
Role in the Design of Bioactive Peptidomimetics
Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability and oral bioavailability. This compound plays a significant role in the design of such molecules, primarily by serving as a bioisostere for natural amino acids, most notably leucine nih.govresearchgate.netnih.gov.
The concept of bioisosterism, where one functional group is replaced by another with similar physical and chemical properties, is a cornerstone of medicinal chemistry. The trifluoromethyl group of this compound is considered a bioisostere of the isopropyl group found in leucine nih.gov. This substitution can lead to the design of peptidomimetics with retained or even enhanced biological activity. The rationale behind this is that the van der Waals radius of the trifluoromethyl group is similar to that of an isopropyl group, allowing it to fit into the same binding pockets as leucine.
The incorporation of this compound can also influence the conformational preferences of the peptide backbone nih.gov. The high electronegativity of the fluorine atoms can introduce stereoelectronic effects that favor specific secondary structures, such as α-helices or β-sheets mdpi.com. By controlling the peptide's conformation, researchers can design peptidomimetics that are pre-organized for binding to their biological targets, leading to higher affinity and specificity.
Future Directions and Emerging Research Avenues
Development of Novel Enantioselective Synthetic Routes
The synthesis of enantiomerically pure (2R)-2-amino-4,4,4-trifluorobutanoic acid is a critical area of ongoing research, as the biological and material properties of this compound are intrinsically linked to its stereochemistry. Future efforts are directed towards the development of more efficient, scalable, and sustainable enantioselective synthetic methods.
One promising avenue is the refinement of asymmetric catalytic hydrogenations. While methods exist for analogous compounds, the development of catalysts that can achieve high enantioselectivity for the synthesis of the (2R)-enantiomer under mild conditions remains a key objective. Another area of focus is the use of chiral auxiliaries, particularly those that are recyclable, to control stereochemistry during alkylation reactions. For instance, methods employing Ni(II) complexes with chiral Schiff bases have shown success for the (S)-enantiomer and could be adapted for the (2R)-enantiomer. nih.govnih.gov
Furthermore, biocatalysis presents a green and highly selective alternative to traditional chemical synthesis. The use of enzymes, such as transaminases, for the stereoselective amination of fluorinated keto-acid precursors is a promising strategy. nih.gov Future research will likely involve the discovery and engineering of novel enzymes with high specificity for trifluoromethylated substrates. A short and efficient enantioselective synthesis of both enantiomers of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid has been successfully developed, involving Sharpless asymmetric dihydroxylation. nih.gov
| Synthetic Strategy | Key Features | Potential for (2R)-enantiomer |
| Asymmetric Catalysis | Utilizes chiral metal complexes to induce enantioselectivity in reactions like hydrogenation. | High potential with the development of specific catalysts for trifluoromethylated substrates. |
| Chiral Auxiliaries | A chiral molecule is temporarily incorporated to direct the stereochemical outcome of a reaction. | Proven effectiveness for the (S)-enantiomer suggests adaptability for the (2R)-enantiomer. nih.govnih.gov |
| Biocatalysis | Employs enzymes to catalyze stereospecific transformations. | Highly promising due to the high selectivity of enzymes; requires discovery or engineering of suitable enzymes. nih.gov |
| Sharpless Asymmetric Dihydroxylation | A reliable method for the enantioselective synthesis of diols from alkenes, which can be converted to amino acids. | Successfully applied to the synthesis of both enantiomers. nih.gov |
Exploration of Undiscovered Reactivity Profiles and Transformations
The trifluoromethyl group in this compound significantly influences its reactivity, yet much of its chemical behavior remains to be explored. Future research will likely focus on leveraging the unique electronic properties of this fluorinated moiety to discover novel chemical transformations.
The strong electron-withdrawing nature of the trifluoromethyl group can impact the acidity of the alpha-proton and the nucleophilicity of the amino group. nih.gov This could be exploited in stereoselective alkylation or aldol-type reactions where the trifluoromethyl group directs the stereochemical outcome. Furthermore, the C-F bonds, while generally stable, could potentially be activated under specific catalytic conditions, opening up avenues for novel defluorinative or cross-coupling reactions.
The development of new protecting group strategies tailored for fluorinated amino acids is another area ripe for exploration. The altered reactivity of the amino and carboxyl groups may necessitate the design of novel protecting groups that are stable under a wider range of reaction conditions but can be removed selectively.
Advanced Applications in Supramolecular Chemistry and Self-Assembly
The incorporation of this compound into peptides and other macromolecules is a promising strategy for designing novel self-assembling systems. The trifluoromethyl group can introduce unique intermolecular interactions, such as fluorous interactions, which can drive self-assembly in a highly specific and controlled manner.
Future research in this area will likely focus on the design of peptides containing this amino acid to form well-defined nanostructures such as nanofibers, nanotubes, and hydrogels. The hydrophobicity of the trifluoromethyl group can significantly influence the self-assembly process, and by strategically placing this amino acid within a peptide sequence, researchers can control the morphology and properties of the resulting supramolecular structures. rsc.org For example, the substitution of tyrosine with p-(trifluoromethyl)phenylalanine has been shown to improve the self-assembly and hydrogelation of certain peptides, a principle that could be extended to peptides containing this compound. rsc.org
The resulting self-assembled materials could have applications in drug delivery, tissue engineering, and as responsive materials that change their structure in response to external stimuli.
Integration into Emerging Fields of Advanced Materials and Nanotechnology
The unique properties of this compound make it a valuable building block for the creation of advanced materials and for applications in nanotechnology. numberanalytics.com The high hydrophobicity and lipophilicity imparted by the trifluoromethyl group can be harnessed to create materials with tailored surface properties.
In the field of advanced materials, this amino acid could be incorporated into polymers to create fluorinated polymers with enhanced thermal stability, chemical resistance, and unique optical properties. rsc.org For instance, the introduction of trifluoromethyl groups into polymer donors for solar cells has been shown to improve their performance. rsc.org
In nanotechnology, peptides containing this compound could be used to create biocompatible nanoparticles and nanowires. numberanalytics.com These nanomaterials could have applications in biomedical imaging, as drug delivery vehicles, or as components in biosensors. The fluorinated side chains could also serve as probes for 19F NMR studies, allowing for the non-invasive monitoring of these materials in biological systems. nih.gov
| Field | Potential Application of this compound |
| Advanced Materials | Incorporation into polymers to enhance thermal stability, chemical resistance, and optical properties. rsc.org |
| Nanotechnology | Building block for self-assembling peptides to form nanoparticles and nanowires for drug delivery and bioimaging. numberanalytics.com |
| Biomedical Imaging | The trifluoromethyl group can serve as a 19F NMR probe for in vivo tracking of materials. nih.gov |
| Biosensors | Development of novel sensor materials with high specificity and sensitivity. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (2R)-2-amino-4,4,4-trifluorobutanoic acid, and how do they differ in enantiomeric control?
- Methodological Answer : Two primary routes are documented:
- Garner's Aldehyde Trifluoromethylation : This method involves trifluoromethylation of Garner's aldehyde, followed by oxidation and deprotection to yield the (R)-enantiomer. Key steps include chiral induction via the aldehyde’s inherent stereochemistry and careful control of reaction conditions to minimize racemization .
- Biomimetic Transamination : Using enantioselective transamination of 4,4,4-trifluoro-3-oxobutanoate esters with chiral catalysts (e.g., pyridoxal analogs), this approach achieves high enantiomeric excess (ee) by mimicking enzymatic processes. The choice of catalyst and solvent polarity critically impacts stereoselectivity .
- Data Contradiction : While biomimetic methods often achieve >90% ee, yields may be lower (~50–60%) compared to trifluoromethylation routes (~70–80% yield but requiring rigorous purification to maintain ee).
Q. What spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?
- Methodological Answer :
- 19F NMR : The trifluoromethyl group’s distinct chemical shifts (δ −60 to −70 ppm) and splitting patterns help confirm regiochemistry and detect impurities. Integration ratios resolve enantiomeric excess when chiral derivatizing agents (e.g., Mosher’s acid) are used .
- Chiral HPLC : Using columns like Chirobiotic T (teicoplanin-based), baseline separation of enantiomers can be achieved with mobile phases containing hexane/isopropanol/TFA, validated against racemic standards .
- Experimental Design Note : Couple NMR with mass spectrometry (HRMS) to verify molecular integrity, as fluorine’s electronegativity can complicate ionization.
Advanced Research Questions
Q. How can researchers optimize reaction conditions to enhance enantiomeric excess (ee) in asymmetric synthesis?
- Methodological Answer :
- Catalyst Screening : Use combinatorial libraries of chiral ligands (e.g., BINAP derivatives) to identify systems that maximize steric hindrance at the reaction center, reducing racemization. For transamination, pyridoxal-phosphate analogs with bulky substituents (e.g., tert-butyl groups) improve ee .
- Solvent Engineering : Polar aprotic solvents (e.g., DMF or DMSO) stabilize transition states in transamination, while non-polar solvents (e.g., toluene) favor trifluoromethylation by reducing side reactions .
- Data Contradiction : High solvent polarity may improve ee in transamination but reduce yields due to competitive hydrolysis. Balance via gradient optimization.
Q. What strategies address low yields in coupling reactions involving this compound (e.g., peptide synthesis)?
- Methodological Answer :
- Protecting Group Strategy : Use Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups to protect the amino group, minimizing steric hindrance during coupling. For example, Boc-protected derivatives show higher coupling efficiency in solid-phase peptide synthesis .
- Ligation Techniques : Enzymatic ligation (e.g., tRNA aminoacylation) bypasses traditional coupling challenges. Fluorinated amino acids like TfeGly (a structural analog) have been successfully incorporated into proteins via pdCpA dinucleotide ligation, preserving stereochemistry .
Q. How is this compound applied in protein engineering, and what analytical methods validate its incorporation?
- Methodological Answer :
- Site-Specific Mutagenesis : The compound is used to introduce fluorinated motifs into proteins for stability or functional studies. For example, substituting natural amino acids in enzyme active sites to probe fluorophoric effects on catalysis .
- Validation :
- LC-MS/MS : Detect fluorine-specific fragmentation patterns.
- Circular Dichroism (CD) : Monitor conformational changes induced by fluorinated residues.
- X-ray Crystallography : Resolve fluorine’s electron density in protein structures (fluorine’s high X-ray scattering enhances resolution) .
Tables of Key Data
Contradictions and Open Challenges
- Racemization Risk : While trifluoromethylation routes offer higher yields, prolonged reaction times or acidic conditions can induce racemization, necessitating real-time monitoring via inline IR spectroscopy .
- Biological Activity : Fluorinated analogs like TfeGly show reduced cellular uptake compared to natural amino acids, requiring delivery vectors (e.g., cell-penetrating peptides) for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
